4-Nitrophenyl 2-(dimethylamino)benzoate
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Overview
Description
4-Nitrophenyl 2-(dimethylamino)benzoate is an organic compound that belongs to the class of esters It is characterized by the presence of a nitrophenyl group attached to a benzoate moiety, which is further substituted with a dimethylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitrophenyl 2-(dimethylamino)benzoate typically involves the esterification of 2-(dimethylamino)benzoic acid with 4-nitrophenol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing the reactants in an appropriate solvent such as dichloromethane or tetrahydrofuran .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Nitrophenyl 2-(dimethylamino)benzoate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 4-nitrophenol and 2-(dimethylamino)benzoic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The nitrophenyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.
Common Reagents and Conditions
Hydrolysis: Typically performed using aqueous acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide) at elevated temperatures.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are often used in nucleophilic aromatic substitution reactions.
Major Products
Hydrolysis: 4-Nitrophenol and 2-(dimethylamino)benzoic acid.
Reduction: 4-Aminophenyl 2-(dimethylamino)benzoate.
Substitution: Products depend on the nucleophile used in the reaction.
Scientific Research Applications
4-Nitrophenyl 2-(dimethylamino)benzoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound in mechanistic studies.
Biology: Employed in enzyme assays to study esterases and other hydrolytic enzymes.
Medicine: Potential use in drug development and as a probe in biochemical studies.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other compounds
Mechanism of Action
The mechanism of action of 4-Nitrophenyl 2-(dimethylamino)benzoate primarily involves its reactivity as an ester. In enzymatic hydrolysis, for example, the compound acts as a substrate for esterases, which catalyze the cleavage of the ester bond to produce 4-nitrophenol and 2-(dimethylamino)benzoic acid. The nitrophenyl group can also participate in various chemical reactions, influencing the overall reactivity and interaction with molecular targets .
Comparison with Similar Compounds
Similar Compounds
4-Nitrophenyl benzoate: Lacks the dimethylamino group, making it less reactive in certain nucleophilic substitution reactions.
2-(Dimethylamino)benzoic acid: Lacks the ester linkage and nitrophenyl group, limiting its applications in ester-based reactions.
4-Nitrophenyl acetate: Similar ester structure but with an acetate group instead of a benzoate, affecting its reactivity and applications.
Uniqueness
4-Nitrophenyl 2-(dimethylamino)benzoate is unique due to the presence of both the nitrophenyl and dimethylamino groups, which confer distinct chemical properties and reactivity. This combination allows for a broader range of applications and makes it a valuable compound in various research fields .
Properties
CAS No. |
62131-50-4 |
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Molecular Formula |
C15H14N2O4 |
Molecular Weight |
286.28 g/mol |
IUPAC Name |
(4-nitrophenyl) 2-(dimethylamino)benzoate |
InChI |
InChI=1S/C15H14N2O4/c1-16(2)14-6-4-3-5-13(14)15(18)21-12-9-7-11(8-10-12)17(19)20/h3-10H,1-2H3 |
InChI Key |
GGULHSRBZVIWFJ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=CC=C1C(=O)OC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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